2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Catalog No.
S750510
CAS No.
103974-29-4
M.F
C7H12N2O4S
M. Wt
220.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic a...

CAS Number

103974-29-4

Product Name

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

IUPAC Name

(2S)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Molecular Formula

C7H12N2O4S

Molecular Weight

220.25 g/mol

InChI

InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m1/s1

InChI Key

MXRPNYMMDLFYDL-RXMQYKEDSA-N

SMILES

Array

Synonyms

N-acetyl-S-(N-methylcarbamoyl)cysteine, N-AMCC, S-(N-methylcarbamoyl)-N-acetylcysteine, SNMCN-acetylcysteine

Canonical SMILES

CC(=O)NC(CSC(=O)NC)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSC(=O)NC)C(=O)O

The exact mass of the compound N-Acetyl-S-(N-methylcarbamoyl)cysteine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Cysteine - Supplementary Records. It belongs to the ontological category of N-acyl-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid (CAS 103974-29-4) is a chemically modified derivative of N-acetyl-L-cysteine (NAC), a widely utilized mucolytic agent and antioxidant precursor. The defining structural feature of this compound is the S-(N-methylcarbamoyl) group, which protects the reactive sulfhydryl (thiol) moiety characteristic of NAC. This modification positions the compound as a stable, research-grade prodrug designed to release the active NAC molecule, offering distinct handling and performance characteristics compared to the parent compound.

Direct substitution with the parent compound, N-acetylcysteine (NAC), is unviable for applications requiring consistent potency in solution over time. The free thiol group of NAC is highly susceptible to oxidation, leading to the formation of dimers and other degradation products. Studies on parenteral NAC solutions demonstrate that its concentration can fall below 95% of the initial value in as few as 3-4 days, even under refrigerated or ambient storage conditions, with dimer content increasing concurrently. This inherent chemical instability complicates the preparation of stable stock solutions, compromises experimental reproducibility, and makes unprotected NAC unsuitable for developing long-shelf-life liquid formulations.

Designed for Enhanced Aqueous Stability via Chemical Protection of the Reactive Thiol Group

The primary procurement driver for this compound is its design as a stable precursor. Unlike N-acetylcysteine (NAC), which readily degrades in solution via oxidation of its free thiol group, the S-(N-methylcarbamoyl) modification in 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid masks this reactive site. This chemical protection prevents the dimerization and oxidative degradation pathways that limit the utility of NAC. For instance, unprotected NAC solutions can lose over 5% of their initial concentration in just 3-4 days at room or refrigerated temperatures. This compound is synthesized to circumvent that specific failure mode.

Evidence DimensionChemical Structure and Stability
Target Compound DataProtected S-carbamoyl thiol group, designed for high stability in solution by preventing oxidation.
Comparator Or BaselineN-acetylcysteine (NAC): Contains a free, unprotected thiol group susceptible to rapid oxidation and dimerization.
Quantified DifferenceQualitative but fundamental: The target compound lacks the primary chemical group responsible for the documented instability of NAC.
ConditionsAqueous solutions under standard laboratory storage conditions (refrigerated and ambient temperature).

This inherent stability allows for the preparation of reliable, reproducible stock solutions, simplifies handling, and is critical for any research involving multi-day experiments or the development of liquid formulations.

Enables Prodrug-Based Research Not Possible with Unprotected NAC

This compound functions as a prodrug of N-acetylcysteine, a functionality NAC itself cannot provide. The S-carbamoyl bond is designed to be stable during formulation and storage but cleavable under physiological conditions to release the active NAC molecule. This allows for research into the pharmacokinetics and therapeutic effects of controlled or delayed NAC delivery. Substituting with NAC is not viable for these applications, as it provides immediate, uncontrolled availability of the free thiol, which is subject to rapid degradation and first-pass metabolism.

Evidence DimensionMechanism of Action / Delivery
Target Compound DataProdrug mechanism: Delivers NAC via cleavage of a protective group, enabling controlled-release studies.
Comparator Or BaselineN-acetylcysteine (NAC): Active drug with immediate bioavailability of the free thiol; no controlled-release capability.
Quantified DifferenceFunctional difference: Provides temporal control over the release of the active agent, a feature completely absent in the parent compound.
ConditionsIn vitro or in vivo systems designed to study drug metabolism, delivery, and pharmacokinetics.

For any study investigating the benefits of targeted delivery or sustained release of NAC, this protected form is the required starting material, as the research question cannot be answered using NAC itself.

Provides a Stable Alternative to a Mucolytic Agent with Clinically Recognized, yet Variable, Efficacy

N-acetylcysteine is a benchmark mucolytic recommended in guidelines for conditions like Chronic Obstructive Pulmonary Disease (COPD) to reduce exacerbations. However, network meta-analyses comparing mucolytic agents have ranked NAC's effectiveness below other compounds like erdosteine and carbocysteine in certain endpoints. By providing a stable, protected source of NAC, 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid allows researchers to investigate whether the variable performance of NAC is linked to its chemical instability and to explore if a prodrug strategy can enhance its therapeutic window or efficacy.

Evidence DimensionRelative Efficacy Ranking in Class (for parent compound NAC)
Target Compound DataA stable prodrug of NAC, allowing for optimized delivery.
Comparator Or BaselineN-acetylcysteine (NAC): Rank of effectiveness in a network meta-analysis was erdosteine > carbocysteine > NAC for reducing AECOPD risk.
Quantified DifferenceNAC (the released active agent) is an established mucolytic, but with performance gaps compared to other agents that may be addressable via a prodrug approach.
ConditionsNetwork meta-analysis of clinical trials in COPD patients.

This compound is the correct choice for researchers aiming to improve upon the known biological activity of NAC by overcoming its primary chemical limitation—instability.

Development of Stable Liquid Formulations for Preclinical Research

The primary application is in the preparation of aqueous formulations or stock solutions that require stability and consistent concentration for periods exceeding a few days. Its designed resistance to oxidative degradation makes it the superior choice over N-acetylcysteine for multi-day cell culture experiments, automated screening assays, or as a stable component in a formulation buffer.

Investigating Prodrug Strategies for Thiol-Based Therapeutics

This compound serves as an ideal model for researchers studying the pharmacokinetics and efficacy of prodrugs that deliver therapeutic thiols. It allows for the direct comparison of a controlled-release mechanism versus the immediate, systemic exposure provided by administering unprotected N-acetylcysteine.

High-Reproducibility Assays of Antioxidant and Mucolytic Pathways

In studies requiring precise dose-response curves for NAC-related activity, this stable precursor ensures that the concentration of the active agent is not a variable influenced by degradation during the experiment. This is critical for achieving high reproducibility when comparing the mucolytic or antioxidant potential of NAC against other compounds.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

220.05177804 Da

Monoisotopic Mass

220.05177804 Da

Heavy Atom Count

14

UNII

8PS5N5UN47

Other CAS

103974-29-4

Wikipedia

AMCC

Dates

Last modified: 09-17-2023

Explore Compound Types